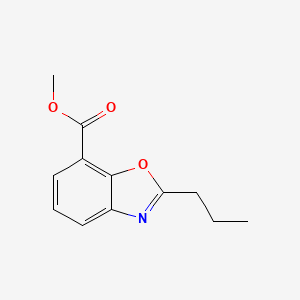

Methyl 2-propyl-1,3-benzoxazole-7-carboxylate

Overview

Description

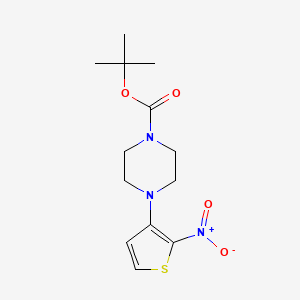

“Methyl 2-propyl-1,3-benzoxazole-7-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It is a member of the benzoxazole family, which are bicyclic planar molecules that have been extensively used as starting materials for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor. The synthetic strategies involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is a bicyclic planar molecule. It has a high possibility of broad substrate scope and functionalization .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways. For example, 2-substituted benzoxazole acetic acid derivatives can be synthesized via an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and aldehydes, catalyzed by lead tetraacetate in ethanol and the further addition of 90% NaOH solution in ethanol and water .Scientific Research Applications

Antimicrobial Activity

“Methyl 2-propyl-1,3-benzoxazole-7-carboxylate” derivatives have been studied for their antimicrobial properties . Research indicates that certain benzoxazole compounds exhibit significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi . These compounds are compared to established antibiotics like ofloxacin, suggesting their potential as alternative antimicrobial agents.

Antifungal Efficacy

In the realm of antifungal research, benzoxazole derivatives have shown promising results against fungal strains such as Candida albicans and Aspergillus niger. The efficacy of these compounds is measured in terms of minimum inhibitory concentration (MIC) , with some derivatives demonstrating MIC values comparable to fluconazole, a standard antifungal medication .

Anticancer Potential

The anticancer activity of benzoxazole derivatives is a significant area of interest. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including human colorectal carcinoma (HCT116). The IC50 values —the concentration needed to inhibit cell growth by 50%—are used to evaluate their effectiveness, with some derivatives showing comparable or superior activity to the standard drug 5-fluorouracil .

Synthetic Strategies

Advancements in synthetic strategies for benzoxazole derivatives are crucial for their application in medicinal chemistry. Recent reviews highlight various methodologies for synthesizing benzoxazole using 2-aminophenol as a precursor. These methods involve different catalysts and reaction conditions, which are essential for the functionalization and broad substrate scope of benzoxazole compounds .

HIV-Reverse Transcriptase Inhibition

Benzoxazole compounds have been utilized in the synthesis of inhibitors for HIV-reverse transcriptase, an enzyme critical for the replication of HIV. The synthesis process often involves condensation reactions with aromatic aldehydes, leading to the development of potent inhibitors like L-696,299 .

Cytotoxicity Studies

The cytotoxic effects of benzoxazole derivatives have been evaluated against various cancer cell lines. For instance, certain compounds have shown a uniform level of inhibition against lung, breast, and colon cancer cells, indicating their potential for broad-spectrum anticancer therapy .

Future Directions

The future directions of research on “Methyl 2-propyl-1,3-benzoxazole-7-carboxylate” and other benzoxazole derivatives could involve exploring their potential applications in medicinal, pharmaceutical, and industrial areas. There is a large upsurge in the synthesis of benzoxazole via different pathways, and these synthetic strategies could be further optimized and expanded .

properties

IUPAC Name |

methyl 2-propyl-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-5-10-13-9-7-4-6-8(11(9)16-10)12(14)15-2/h4,6-7H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWASRXUZKVBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC(=C2O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-propyl-1,3-benzoxazole-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)

![4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine](/img/structure/B1415252.png)

![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole](/img/structure/B1415255.png)

![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)

![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)